Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate
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Overview
Description
Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a furan ring, and an oxazole ring, all connected through a phosphonate group.
Preparation Methods
The synthesis of Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multiple steps. The synthetic route often starts with the preparation of the 3,4-dimethoxyphenyl derivative, followed by the introduction of the furan ring and the oxazole ring. The final step involves the formation of the phosphonate group. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and oxazole rings.
Hydrolysis: The phosphonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Scientific Research Applications
Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate can be compared with other similar compounds, such as:
This compound derivatives: These compounds have slight modifications in their structure, leading to different chemical and biological properties.
Other phosphonate-containing compounds: These include compounds with different aromatic or heterocyclic rings, which may exhibit different reactivity and applications.
Properties
Molecular Formula |
C18H21N2O7P |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-dimethoxyphosphoryl-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C18H21N2O7P/c1-22-14-8-7-12(10-15(14)23-2)16-20-18(28(21,24-3)25-4)17(27-16)19-11-13-6-5-9-26-13/h5-10,19H,11H2,1-4H3 |
InChI Key |
IYQFGQOIZGCQTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)P(=O)(OC)OC)OC |
Origin of Product |
United States |
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